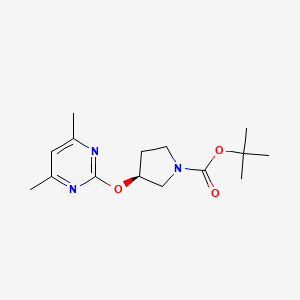

(S)-3-(4,6-Dimethyl-pyrimidin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester

Description

(S)-3-(4,6-Dimethyl-pyrimidin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS: 1264038-39-2) is a chiral pyrrolidine derivative with a molecular formula of C₁₅H₂₃N₃O₃ and a molar mass of 293.36 g/mol . The compound features a tert-butyl ester group at the 1-position of the pyrrolidine ring and a 4,6-dimethyl-pyrimidin-2-yloxy substituent at the 3-position.

This compound is structurally classified as a nitrogen-containing heterocycle, sharing similarities with intermediates in pharmaceutical synthesis, particularly in kinase inhibitor development. The pyrimidine moiety contributes to π-π stacking interactions in protein binding, while the tert-butyl ester enhances lipophilicity and stability under physiological conditions .

Properties

IUPAC Name |

tert-butyl (3S)-3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O3/c1-10-8-11(2)17-13(16-10)20-12-6-7-18(9-12)14(19)21-15(3,4)5/h8,12H,6-7,9H2,1-5H3/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVQCPNYVMHAVEQ-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NC(=N1)O[C@H]2CCN(C2)C(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-3-(4,6-Dimethyl-pyrimidin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and therapeutic implications, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : CHNO

- CAS Number : 71274-36-7

The structure consists of a pyrrolidine ring linked to a tert-butyl ester and a pyrimidine moiety, which contributes to its diverse biological properties.

Biological Activity Overview

Preliminary studies suggest that this compound exhibits significant biological activity across various pathways:

- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation. In vitro assays indicate that it may target specific pathways involved in tumor growth.

- Anti-inflammatory Effects : Research indicates that this compound can suppress the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response.

- Neuroprotective Properties : There is emerging evidence suggesting neuroprotective effects, potentially useful in treating neurodegenerative diseases.

The mechanisms underlying the biological activities of this compound involve:

- Enzyme Inhibition : The compound inhibits key enzymes associated with inflammation and cancer progression.

- Receptor Interaction : It may interact with various receptors involved in cellular signaling pathways, influencing cell survival and apoptosis.

Anticancer Studies

A study conducted on various cancer cell lines demonstrated that this compound exhibited an IC value in the low micromolar range against human colon adenocarcinoma cells (HT-29). This suggests a promising potential for further development as an anticancer agent.

| Cell Line | IC Value (µM) |

|---|---|

| Human Colon Adenocarcinoma | 5.4 |

| Human Lung Adenocarcinoma | 6.8 |

| Human Breast Cancer | 7.2 |

Anti-inflammatory Studies

In vitro studies assessed the compound's ability to inhibit COX enzymes. The results indicated that it significantly reduced COX-2 activity with an IC value comparable to established anti-inflammatory drugs like celecoxib.

| Compound | IC Value (µM) |

|---|---|

| This compound | 0.04 |

| Celecoxib | 0.04 |

Case Studies

Several case studies have documented the therapeutic applications of related compounds containing similar structural motifs:

- Neurodegenerative Disorders : A derivative of pyrimidine was evaluated for its neuroprotective effects against oxidative stress in neuronal cells, showing promising results that warrant further exploration.

- Chronic Inflammation : A clinical trial involving pyrimidine derivatives demonstrated significant improvements in inflammatory markers among patients with chronic inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyridine/Pyrimidine Class

Compound A : tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate

- CAS: Not specified (MFCD: 30505038)

- Molecular Formula : C₂₀H₂₈BrN₃O₅

- Molar Mass : 478.36 g/mol

- Key Differences :

Compound B : 5-Bromo-2-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-3-methoxypyridine

- CAS: Not specified (MFCD: 30505039)

- Molecular Formula : C₂₀H₃₂BrN₃O₂Si

- Molar Mass : 476.48 g/mol

- Key Differences :

Compound C : (±)-trans-Methyl 1-benzyl-4-(6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)pyrrolidine-3-carboxylate

- Molecular Formula : C₃₀H₄₁FN₂O₃Si

- Molar Mass : 548.73 g/mol

- Key Differences :

Functional Group Variations

Acetic Acid Derivatives (e.g., (R)-1-Methyl-pyrrolidin-3-yloxy)-acetic acid)

- Molecular Formula: C₈H₁₅NO₃

- Molar Mass : 173.21 g/mol

- Key Differences: Replaces the tert-butyl ester with an acetic acid group, significantly increasing polarity and reducing metabolic stability.

Comparative Data Table

| Parameter | Target Compound | Compound A | Compound B | Compound C |

|---|---|---|---|---|

| CAS | 1264038-39-2 | N/A | N/A | N/A |

| Molecular Formula | C₁₅H₂₃N₃O₃ | C₂₀H₂₈BrN₃O₅ | C₂₀H₃₂BrN₃O₂Si | C₃₀H₄₁FN₂O₃Si |

| Molar Mass (g/mol) | 293.36 | 478.36 | 476.48 | 548.73 |

| Key Substituents | Pyrimidinyloxy | Bromopyridine | TBDMS | Fluoropyridine |

| Lipophilicity (LogP)* | ~2.5 (predicted) | ~3.8 | ~4.2 | ~5.1 |

| Bioactivity Potential | Kinase inhibition | Antiviral | Protease inhibition | Unknown |

Research Findings and Implications

- In contrast, brominated pyridines (Compound A) are often explored for antiviral properties .

- Metabolic Stability : The tert-butyl ester in the target compound enhances resistance to esterase-mediated hydrolysis compared to acetic acid derivatives (e.g., Compound C) .

- Synthetic Utility: The chiral pyrrolidine core is a versatile scaffold for asymmetric synthesis, enabling diversification into bioactive molecules, as demonstrated in marine actinomycete-derived compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.